molecular formula C15H18BrN3O3S B1227309 2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester

2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester

Cat. No. B1227309
M. Wt: 400.3 g/mol
InChI Key: VYDWDSBKBDEKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex heterocyclic compounds, such as the one , involves intricate reactions that contribute to the development of novel chemical entities. These entities often possess unique physical and chemical properties, making them valuable for various applications, including pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones demonstrates the creation of new heterocyclic systems through the reaction of arylacetonitriles with carboxylic acid esters in the presence of a basic catalyst (Volovenko et al., 1983). This process is indicative of the methodologies that might be applied in synthesizing and modifying compounds like 2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester.

Potential Applications

The structural complexity and reactivity of such compounds suggest potential applications in drug discovery and material science. The introduction of heteroatoms and the formation of novel rings can lead to compounds with significant biological activity or unique material properties. For instance, the synthesis of pyrano[2′,3′:4,5]thieno[3,2-c]pyridines indicates the exploration of new chemical spaces that could lead to the discovery of compounds with valuable pharmacological properties (Traven et al., 2000).

properties

Product Name

2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester

Molecular Formula

C15H18BrN3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 2-[(4-bromo-1-ethylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H18BrN3O3S/c1-5-19-7-10(16)12(18-19)13(20)17-14-11(15(21)22-6-2)8(3)9(4)23-14/h7H,5-6H2,1-4H3,(H,17,20)

InChI Key

VYDWDSBKBDEKNA-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester
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2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester
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2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester
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2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester
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2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester
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2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester

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